Diethyl 2-bromoterephthalate
Overview
Description
Diethyl 2-bromoterephthalate is an organic compound with the molecular formula C₁₂H₁₃BrO₄. It is a derivative of terephthalic acid, where two ethyl ester groups and a bromine atom are attached to the aromatic ring. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-bromoterephthalate can be synthesized through the bromination of diethyl terephthalate. The typical procedure involves the reaction of diethyl terephthalate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to diethyl terephthalate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of diethyl terephthalate or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted terephthalates depending on the nucleophile used.
Reduction: Diethyl terephthalate.
Oxidation: Oxidized derivatives of terephthalic acid.
Scientific Research Applications
Diethyl 2-bromoterephthalate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various polymers, pharmaceuticals, and agrochemicals. In chemistry, it is used to study substitution and reduction reactions. In biology and medicine, it is employed in the development of new drugs and therapeutic agents. Industrially, it is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-bromoterephthalate involves its reactivity towards nucleophiles and reducing agents. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of substituted products. In reduction reactions, the ester groups are reduced to alcohols or other functional groups, depending on the reducing agent used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent.
Comparison with Similar Compounds
Diethyl 2-bromoterephthalate can be compared with other brominated terephthalates such as dimethyl 2-bromoterephthalate and dibutyl 2-bromoterephthalate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific ester groups, which influence its solubility, reactivity, and applications. Other similar compounds include diethyl terephthalate and diethyl isophthalate, which differ in the position of the substituents on the aromatic ring and exhibit different chemical properties and applications.
Properties
IUPAC Name |
diethyl 2-bromobenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLRKTULNWMSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452767 | |
Record name | Diethyl 2-bromoterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154239-21-1 | |
Record name | Diethyl 2-bromoterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diethyl 2-bromob | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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